molecular formula C12H10BrFN2O3 B2760301 Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate CAS No. 1385410-74-1

Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate

Cat. No.: B2760301
CAS No.: 1385410-74-1
M. Wt: 329.125
InChI Key: FQXLWWWMJBXSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate is a synthetic organic compound featuring a benzoyl core substituted with bromo (Br) and fluoro (F) groups at the 3- and 5-positions, respectively. The benzoyl moiety is linked to a methyl ester via an acetamide bridge, with a cyanomethyl group attached to the nitrogen atom.

Properties

IUPAC Name

methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O3/c1-19-11(17)7-16(3-2-15)12(18)8-4-9(13)6-10(14)5-8/h4-6H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLWWWMJBXSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-bromo-5-fluorobenzoate. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate features a unique molecular structure that includes a benzoyl group, a cyano group, and an acetate moiety. The synthesis of this compound typically involves several key steps that require precise control over reaction conditions such as temperature and solvent choice to achieve high yields and purity. Techniques like chromatography are often employed for purification purposes.

Structural Representation:
The chemical structure can be represented as follows:

C14H13BrFN2O2\text{C}_{14}\text{H}_{13}\text{BrF}\text{N}_2\text{O}_2

Anticancer Research

This compound has been referenced in the context of developing novel heterocyclic derivatives that may exhibit therapeutic effects against cancer. The presence of halogenated groups in its structure is believed to enhance biological activity by increasing lipophilicity and altering binding affinities to target proteins.

Drug Development

This compound has been highlighted in various patents and scientific literature as a potential lead compound for drug development. Its unique functional groups allow it to interact with biological targets at the molecular level, which is crucial for designing effective therapeutics .

Characterization Techniques

To confirm the identity and purity of this compound, various characterization techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands.
  • Ultraviolet-visible Spectroscopy (UV-Vis): Used to study electronic transitions within the molecule.

Future Research Directions

Research continues into optimizing the synthesis of this compound and understanding its biological activities to enhance its therapeutic potential. Investigations into its efficacy against various types of cancer and other diseases are ongoing, with a focus on improving selectivity and reducing toxicity.

Summary Table of Applications

Application AreaDescription
Anticancer ResearchPotential therapeutic effects against cancer through novel derivatives
Drug DevelopmentLead compound for designing effective therapeutics
Mechanism of ActionInteraction with biological targets such as enzymes or receptors
CharacterizationTechniques include NMR, MS, IR, and UV-Vis spectroscopy

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards certain biological targets. The cyanomethyl group may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Substituent Patterns on Aromatic/Heteroaromatic Rings

Target Compound :

  • Aromatic Ring : 3-bromo-5-fluorobenzoyl group.

Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate (CAS 1807073-86-4):

  • Aromatic Ring: 2-bromo-3-cyano-5-(difluoromethyl)phenyl group.
  • Functional Groups: The cyano group at the 3-position and difluoromethyl at the 5-position introduce steric bulk and electronic effects distinct from the target compound. The ethyl ester may confer higher lipophilicity compared to the methyl ester in the target .

Tert-butyl 5-(Cyanomethyl)furan-2-carboxylate:

  • Heteroaromatic Ring: Furan-2-carboxylate with a cyanomethyl group at the 5-position.
  • Functional Groups: The furan oxygen enhances electron density, contrasting with the electron-deficient benzoyl in the target.

Ester Group Variations

Compound Ester Group Impact on Properties
Target Compound Methyl Moderate lipophilicity; suitable for oral bioavailability.
Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate Ethyl Increased lipophilicity; may enhance membrane permeability.
Tert-butyl 5-(Cyanomethyl)furan-2-carboxylate Tert-butyl High steric bulk; likely slower hydrolysis in vivo.

Cyanomethyl and Related Functional Groups

  • Target Compound: The cyanomethyl group on the acetamide nitrogen may act as a hydrogen bond acceptor or participate in click chemistry reactions.
  • Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate: The cyano group directly on the phenyl ring could stabilize resonance structures, altering reactivity in electrophilic substitution.
  • 5-[(Aminooxy)methyl]-1-methyl-1H-pyrrole-2-carbonitrile (): Combines cyano and aminooxy groups, enabling dual reactivity (e.g., oxime formation), unlike the target’s cyanomethyl-amino linkage .

Biological Activity

Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₃BrFNO₃
  • Molecular Weight : 336.17 g/mol

The structure features a bromo and fluoro substituent on a benzoyl moiety, which is linked to a cyanomethyl group and an acetate moiety. This unique arrangement contributes to its biological properties.

This compound has been studied for its potential as an anticancer agent. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), which are critical in nucleotide synthesis .
  • Induction of Apoptosis : Research indicates that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potency comparable to established chemotherapeutic agents .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors .

Comparative Analysis

CompoundTargeted Cancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15DHFR Inhibition
MethotrexateBreast Cancer20DHFR Inhibition
Benzamide RibosideLymphoblastic Leukemia10IMPDH Inhibition

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluoro groups; ester carbonyl at δ 3.7–3.9 ppm for methyl) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 357.02 for C₁₂H₁₀BrFN₂O₃) .

How do solvent polarity and temperature influence the stability of the cyanomethylaminoacetate linkage?

Intermediate Research Focus
The cyanomethyl group is sensitive to hydrolysis under acidic/basic conditions. Stability studies in solvents like DMF, THF, and methanol show:

  • Polar aprotic solvents (DMF) : Enhance stability at 4°C (degradation <5% over 72 hours).
  • Protic solvents (MeOH) : Accelerate hydrolysis at 25°C (degradation ~15% in 48 hours).
    Monitor degradation via TLC or LC-MS, and use buffered conditions (pH 6–7) to mitigate hydrolysis during reactions .

What strategies resolve contradictions in biological activity data between analogs with bromo vs. chloro substituents?

Advanced Research Focus
Contradictory bioactivity (e.g., antimicrobial potency) often stems from differences in halogen electronegativity and steric effects. For example:

CompoundSubstituentIC₅₀ (μM)LogP
Bromo analogBr0.8 ± 0.12.3
Chloro analogCl2.5 ± 0.31.9
Bromo’s higher lipophilicity (LogP) may improve membrane permeability, but steric bulk could reduce target binding. Address discrepancies by:
  • Conducting molecular docking to compare binding poses.
  • Synthesizing hybrid analogs (e.g., 3-bromo-5-chloro derivatives) to isolate electronic/steric contributions .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can predict bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions. For instance, replacing the methyl ester with a tert-butyl ester may improve metabolic stability (CYP3A4 t₁/₂ increased from 2.1 to 4.8 hours) .
  • QSAR Models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with solubility and clearance rates. Derivatives with reduced H-bond donors (e.g., replacing -NH- with -O-) show 2-fold higher aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.